3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide
Description
3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (referred to as Compound A) is a synthetic small molecule characterized by a propanamide backbone substituted with a 5-methylfuran-2-yl group at the 3-position and a 4-sulfamoylphenyl moiety at the N-terminus. Evidence from virtual screening studies identifies it as a Zika virus methyltransferase (MTase) inhibitor (designated as F1736-0142 in ), where it demonstrated binding affinity to the substrate-binding site of the NS5 MTase domain . Its structural features, including the sulfamoylphenyl group and methylfuran substitution, are hypothesized to contribute to its interaction with biological targets, though detailed mechanistic studies remain pending.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10-2-5-12(20-10)6-9-14(17)16-11-3-7-13(8-4-11)21(15,18)19/h2-5,7-8H,6,9H2,1H3,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGWJPOFYLKGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the phenyl ring with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound A's properties, a comparative analysis is conducted with structurally analogous propanamide derivatives. Key compounds are summarized in Table 1, with supporting data from synthesis, physicochemical characterization, and biological activity studies.
Table 1: Comparative Analysis of 3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide and Analogues
Key Observations
Structural Diversity and Bioactivity: The sulfamoylphenyl group is a common pharmacophore across all compounds, suggesting its role in target binding (e.g., carbonic anhydrase inhibition in and ). Compound A’s methylfuran substitution distinguishes it from indole (2d, 2f), benzoxazolinone (4), and isoxazole (7) derivatives. The indole derivatives (2d, 2f) exhibit higher melting points (198–259°C) compared to thiazolidinone (17c, 78–79°C), likely due to stronger intermolecular hydrogen bonding from the indole NH and sulfonamide groups .
Purity and Synthetic Yield :
- Compound 2f () achieved 100% HPLC purity, reflecting optimized synthetic protocols, whereas other analogues (e.g., 7 in ) had lower yields (68.6%) due to steric challenges in coupling reactions .
Biological Activity Trends: Antiviral vs. Anticancer Focus: Compound A’s in silico antiviral activity contrasts with the anticancer focus of compounds 4 and 7, which incorporate heterocycles (benzoxazolinone, isoxazole) linked to cytotoxicity . Carbonic Anhydrase (CA) Inhibition: Indole derivatives (2d, 2f) and tert-butylsulfamoylphenyl analogue (30a) are implied CA inhibitors, with the sulfamoyl group coordinating the enzyme’s zinc ion . Compound A’s methylfuran may lack this interaction, redirecting its mechanism toward viral targets.
Thermodynamic Stability :
- The low melting point of 17c (78–79°C) correlates with its flexible thioureido and thiazolyl groups, reducing crystalline packing efficiency . In contrast, rigid aromatic systems (e.g., 2f) enhance thermal stability.
Structure-Activity Relationship (SAR) Insights
- Sulfamoylphenyl Position : Para-substitution (4-sulfamoylphenyl) is conserved across active compounds, optimizing hydrogen bonding with targets .
- Heterocyclic Substitutions: Indole (2d, 2f) and benzoxazolinone (4) groups enhance CA inhibition via hydrophobic interactions. Methylfuran (Compound A) may favor viral MTase binding through furan-oxygen interactions with catalytic residues .
- Side Chain Flexibility : Compounds with rigid backbones (e.g., 2f) show higher purity and stability, while flexible chains (e.g., 17c) may improve solubility but reduce activity .
Biological Activity
3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular structure, biological mechanisms, and relevant research findings.
Molecular Structure
The molecular formula of 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide is , with a molecular weight of approximately 308.35 g/mol. The compound features a furan ring, a sulfonamide group, and an amide linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide |
| Molecular Weight | 308.35 g/mol |
| SMILES String | Cc2ccc(CCC(=O)Nc1ccc(cc1)S(N)(=O)=O)o2 |
| InChI Key | SQGWJPOFYLKGCR-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound can be attributed to several mechanisms, primarily involving its interaction with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit antimicrobial properties. Studies have shown that 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial folate synthesis pathways, similar to traditional sulfonamides.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
3. Anticancer Potential
Preliminary studies suggest that 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antibacterial Efficacy : A study conducted on a panel of bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antibacterial agent.
- Case Study on Anti-inflammatory Activity : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with 3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide significantly reduced edema and inflammatory markers in animal models.
- Case Study on Cancer Cell Lines : Research involving human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis, with IC50 values indicating potent activity at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
